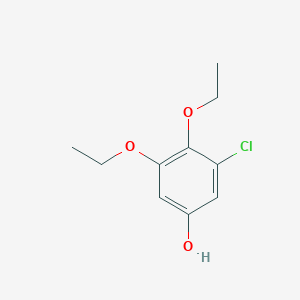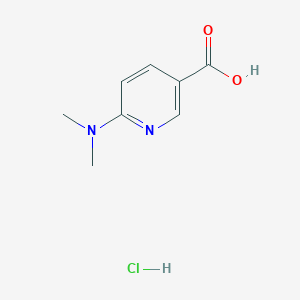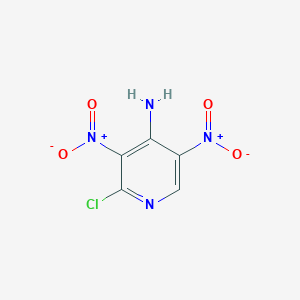
2-Chloro-3,5-dinitropyridin-4-amine
説明
科学的研究の応用
Amination Processes
2-Chloro-3,5-dinitropyridin-4-amine has been utilized in various amination processes. Woźniak et al. (1993) described the amination of 3,5-dinitropyridine derivatives, including 2-Chloro-3,5-dinitropyridin-4-amine, using liquid ammonia and potassium permanganate, leading to the formation of mono-, di-, and triamino-substituted compounds (Woźniak, Bańskira, & Szpakiewicz, 1993). Hollins et al. (1996) further explored this by preparing various aminonitropyridines and their N-oxides through oxidative amination of 2-chloro-3,5-dinitropyridine (Hollins, Merwin, Nissan, Wilson, & Gilardi, 1996).
Synthesis of Energetic Derivatives
Zhao Ku (2015) reported the synthesis of energetic derivatives from 2-Chloro-3,5-dinitropyridin-4-amine. This involved the condensation of this compound with 5-aminotetrazole, yielding new energetic compounds with significant detonation velocity and pressure (Zhao Ku, 2015). Additionally, Ma et al. (2013) synthesized new substituted 4-amino-3,5-dinitropyridine derivatives starting from 2-chloropyridin-4-amine, which is structurally similar to 2-Chloro-3,5-dinitropyridin-4-amine, demonstrating its potential as a precursor for various organic compounds (Ma, Wang, Hou, Liu, & Yao, 2013).
Thermally Stable Materials
Zhou et al. (2017) synthesized a novel thermally stable material, 4-amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine (ABDP), using 4-amino-2, 6-dichloropyridine (related to 2-Chloro-3,5-dinitropyridin-4-amine) as a raw material. This compound showed promising properties as an energetic material with high thermal stability (Zhou, Ma, Liu, & Yao, 2017).
Kinetic and Equilibrium Studies
Crampton et al. (2003) conducted kinetic and equilibrium studies on the reactions involving 2-chloro-3,5-dinitropyridine, providing insights into the mechanisms and thermodynamics of these reactions (Crampton, Emokpae, Howard, Isanbor, & Mondal, 2003). These studies are crucial for understanding the reactivity and potential applications of 2-Chloro-3,5-dinitropyridin-4-amine in various chemical processes.
Safety And Hazards
特性
IUPAC Name |
2-chloro-3,5-dinitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O4/c6-5-4(10(13)14)3(7)2(1-8-5)9(11)12/h1H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMZMIBQIBGLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5-dinitropyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



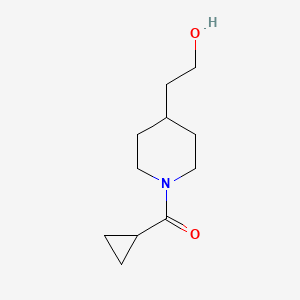
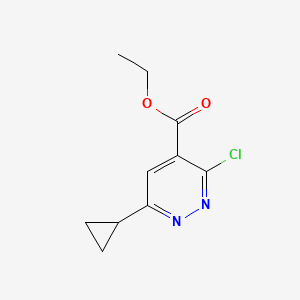
![1,1-Difluorospiro[2.3]hexan-5-amine](/img/structure/B1435109.png)
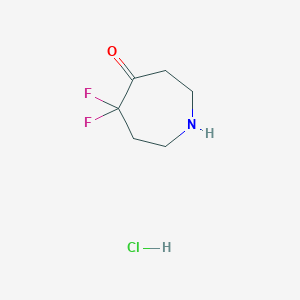
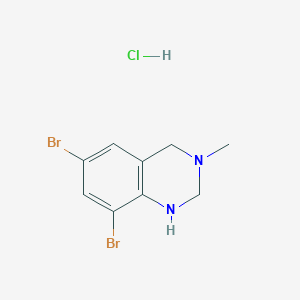
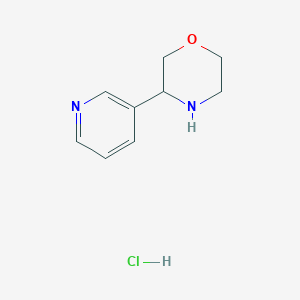
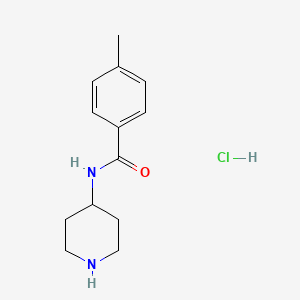
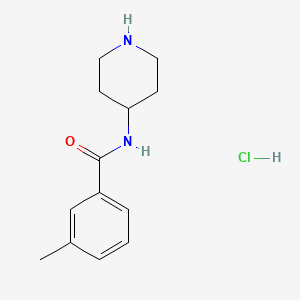
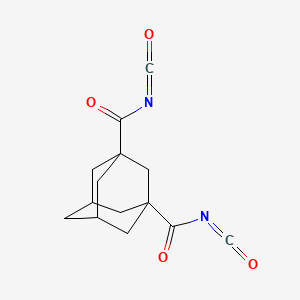
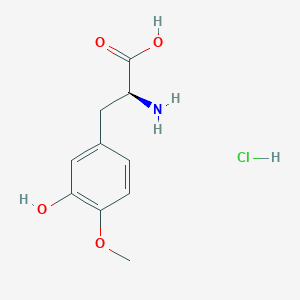
![5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1435120.png)
![1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1435121.png)
